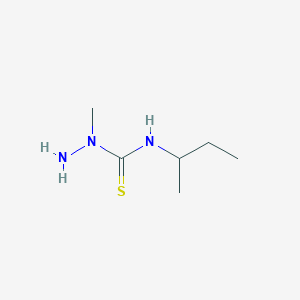

3-Amino-1-(butan-2-yl)-3-methylthiourea

CAS No.: 4312-10-1

Cat. No.: VC4448351

Molecular Formula: C6H15N3S

Molecular Weight: 161.27

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4312-10-1 |

|---|---|

| Molecular Formula | C6H15N3S |

| Molecular Weight | 161.27 |

| IUPAC Name | 1-amino-3-butan-2-yl-1-methylthiourea |

| Standard InChI | InChI=1S/C6H15N3S/c1-4-5(2)8-6(10)9(3)7/h5H,4,7H2,1-3H3,(H,8,10) |

| Standard InChI Key | HZYGHGBVWWXVPK-UHFFFAOYSA-N |

| SMILES | CCC(C)NC(=S)N(C)N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

3-Amino-1-(butan-2-yl)-3-methylthiourea features a thiourea backbone () modified with a butan-2-yl group () and a methyl substituent. The amino group at the 3-position and the methyl group introduce steric and electronic variations that influence reactivity and intermolecular interactions .

Table 1: Fundamental Chemical Data

| Property | Value | Source |

|---|---|---|

| CAS Number | 4312-10-1 | |

| Molecular Formula | ||

| Molecular Weight | 161.27 g/mol | |

| Density | Not Available | |

| Boiling/Melting Points | Not Available |

The absence of density and thermal stability data in literature underscores the need for further experimental characterization .

Stereochemical Considerations

Synthetic Pathways and Methodological Insights

General Thiourea Synthesis

While explicit protocols for 3-Amino-1-(butan-2-yl)-3-methylthiourea are absent, analogous thiourea syntheses involve:

-

Nucleophilic Substitution: Reacting amines with thiocarbonylating agents like thiophosgene or thiourea precursors .

-

Thiol-Electrophile Coupling: As demonstrated in PMC7462494, LiH in DMF facilitates thiol-mediated coupling of oxadiazole-thiols with bromo-propanamides .

Hypothetical Synthesis Route

-

Step 1: Condensation of butan-2-amine with methyl isothiocyanate to form the thiourea core.

-

Step 2: Functionalization via alkylation or acylation, though specific conditions remain speculative without direct data .

Challenges in Purification

The compound’s polarity and potential hydrogen-bonding capacity may necessitate chromatographic techniques (TLC, HPLC) or recrystallization, as seen in related thiourea purifications .

Physicochemical and Spectroscopic Properties

Solubility and Stability

Thiourea derivatives generally exhibit moderate solubility in polar aprotic solvents (DMF, DMSO) and poor solubility in non-polar solvents . Stability under acidic/basic conditions remains unstudied for this specific compound.

Spectroscopic Characterization

Although no experimental spectra are available, analogous compounds in PMC7462494 were analyzed via:

-

NMR: -NMR signals for methyl groups (δ 1.0–1.5 ppm) and thiourea NH protons (δ 6.0–8.0 ppm) .

-

Mass Spectrometry: Molecular ion peaks () and fragmentation patterns .

| Compound | Urease IC (µM) | Hemolysis (% at 100 µg/mL) | Source |

|---|---|---|---|

| 7a (CHNOS) | 9.2 ± 0.3 | 2.1 ± 0.4 | |

| 7c (CHNOS) | 8.7 ± 0.2 | 3.0 ± 0.6 |

Applications and Industrial Relevance

Medicinal Chemistry

Thioureas are explored as enzyme inhibitors, anticancer agents, and antimicrobials. The compound’s urease inhibition potential positions it as a candidate for treating Helicobacter pylori infections or soil nitrification .

Agricultural Chemistry

Urease inhibitors mitigate nitrogen loss in fertilizers, enhancing crop yields. Structural analogs in PMC7462494 show promise in this domain .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume